Cas no 25317-48-0 (2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-)
![2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy- structure](https://it.kuujia.com/scimg/cas/25317-48-0x500.png)
25317-48-0 structure
Nome del prodotto:2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-
2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-
- (3E)-7-(acetylamino)-3-{2-[4-(acetylamino)phenyl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid
- 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 7-acetamido-3-(4-acetamidophenyl)azo-4-hydroxy-naphthalene-2-sulfonic acid
- NS00083776
- DTXSID701043725
- 1088236-45-6
- 7-Acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-2-naphthalenesulfonic acid
- DTXSID80863716
- 7-Acetamido-3-[(E)-(4-acetamidophenyl)diazenyl]-4-hydroxy-2-naphthalenesulfonic acid
- 25317-48-0
- EINECS 246-828-8
- 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID
-
- Inchi: InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)/b24-23+
- Chiave InChI: CECGUGFIJCQUOO-WCWDXBQESA-N
- Sorrisi: C(NC1C=C2C(C(O)=C(/N=N/C3C=CC(NC(=O)C)=CC=3)C(S(O)(=O)=O)=C2)=CC=1)(=O)C
Proprietà calcolate
- Massa esatta: 442.09484
- Massa monoisotopica: 442.094705
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 899
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 162
- XLogP3: 1.7
Proprietà sperimentali
- Densità: 1.49
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.683
- PSA: 157.52
2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy- Letteratura correlata
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
25317-48-0 (2-Naphthalenesulfonicacid, 7-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-) Prodotti correlati
- 1795492-37-3(1-(2,5-dimethylfuran-3-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine)
- 1804033-10-0(5-Amino-2-cyano-3-methyl-6-(trifluoromethoxy)pyridine)
- 2228546-64-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-2-methylpropan-2-yl(methyl)amine)
- 1805378-43-1(2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-nitropyridine)
- 113978-98-6(1-2,4-Bis(phenylmethoxy)phenylacetyloxy-2,5-pyrrolidinedione)
- 1566360-25-5(4-(1,2-oxazol-3-yl)-1,3-thiazol-2-amine)
- 2386651-65-4(methyl N-[5-(fluorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate)
- 115007-34-6(Mycophenolate mofetil)
- 1804400-89-2(Methyl 3,6-bis(trifluoromethyl)-2-hydroxyphenylacetate)
- 2138113-79-6(2-ethoxy-5-(furan-3-yl)aniline)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
